molecular formula C21H20ClNO2 B1372398 2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-95-1

2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1372398
CAS RN: 1160253-95-1
M. Wt: 353.8 g/mol
InChI Key: LFACHMYPGRDGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C21H20ClNO2. It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 353.8 g/mol. The exact mass and monoisotopic mass can be determined using mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 353.8 g/mol, a molecular formula of C21H20ClNO2, and a complexity of 447 . The compound has a topological polar surface area of 39.2 Ų .

Scientific Research Applications

Photophysical Properties and Computational Investigations

In the realm of photophysical properties, a study by Albertino et al. (2007) conducted a combined experimental and computational investigation of new rhenium tricarbonyl complexes. These complexes, based on bidentate heterocyclic N-N ligands, including 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline, show relevance in understanding the optical properties and electronic structure of such compounds (Albertino et al., 2007).

Synthesis and Structural Studies

Fatma et al. (2017) synthesized a novel compound related to the quinoline family, exploring its crystal structure and various molecular properties through density functional theory (DFT). Their research contributes to the understanding of molecular geometry and interactions relevant to quinoline derivatives (Fatma et al., 2017).

Catalytic Applications

A study by Liu et al. (2021) on palladium-catalyzed carbonylative synthesis of 3-arylquinolin-2(1H)-ones from benzyl chlorides and o-nitrobenzaldehydes illuminates the role of such compounds in catalytic transformations, which is relevant to the broader field of organic synthesis (Liu et al., 2021).

Synthesis Methodologies

Jalal et al. (2014) developed a method for synthesizing functionalized dihydroquinolines and quinolines, showcasing the versatility and application of quinoline derivatives in chemical synthesis (Jalal et al., 2014).

Fluorescent Probes for Biological Applications

The development of fluorescent probes based on 6-methylquinoline derivatives by Geddes et al. (2001) demonstrates the potential of such compounds in biological and medical research, particularly in chloride ion detection (Geddes et al., 2001).

properties

IUPAC Name

2-(3-butoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-3-4-10-25-16-7-5-6-15(12-16)20-13-18(21(22)24)17-11-14(2)8-9-19(17)23-20/h5-9,11-13H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFACHMYPGRDGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199946
Record name 2-(3-Butoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160253-95-1
Record name 2-(3-Butoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Butoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.